molecular formula C25H26N2O4S B2376234 5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361480-18-4

5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2376234
CAS No.: 361480-18-4
M. Wt: 450.55
InChI Key: UDSSOEHOMVKXFV-UHFFFAOYSA-N
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Description

5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a p-tolyl group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine or hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the use of 2,3-dimethoxybenzaldehyde or its derivatives in a condensation reaction with the pyrazole intermediate.

    Addition of the p-tolyl group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

    Tosylation: The final step involves the tosylation of the pyrazole compound using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the dimethoxyphenyl, p-tolyl, and tosyl groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-8-12-19(13-9-17)22-16-23(21-6-5-7-24(30-3)25(21)31-4)27(26-22)32(28,29)20-14-10-18(2)11-15-20/h5-15,23H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSSOEHOMVKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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